6-methoxy-octahydro-2H-1,4-benzoxazine

Physicochemical profiling Drug-likeness optimization Scaffold design

6-Methoxy-octahydro-2H-1,4-benzoxazine (CAS 1427378-63-9) is a saturated heterocyclic building block belonging to the octahydro-1,4-benzoxazine class, supplied predominantly as a mixture of diastereomers. With a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol, it features a fully saturated bicyclic framework (octahydro) and a single methoxy substituent at the 6-position.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 1427378-63-9
Cat. No. B1376552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-octahydro-2H-1,4-benzoxazine
CAS1427378-63-9
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCOC1CCC2C(C1)NCCO2
InChIInChI=1S/C9H17NO2/c1-11-7-2-3-9-8(6-7)10-4-5-12-9/h7-10H,2-6H2,1H3
InChIKeyHQIXYPVUXMMMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-octahydro-2H-1,4-benzoxazine (CAS 1427378-63-9): Core Scaffold Identity and Procurement Baseline


6-Methoxy-octahydro-2H-1,4-benzoxazine (CAS 1427378-63-9) is a saturated heterocyclic building block belonging to the octahydro-1,4-benzoxazine class, supplied predominantly as a mixture of diastereomers . With a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol, it features a fully saturated bicyclic framework (octahydro) and a single methoxy substituent at the 6-position [1]. Commercial availability is concentrated among specialist building-block suppliers (Enamine, Fluorochem, Sigma-Aldrich/Merck) at purities typically ≥95%, and it is catalogued explicitly within the “Morpholine Bioisosteres” product subclass for drug discovery applications .

1
Saturated bicyclic morpholine bioisostere scaffold for drug discovery
2
Supplied as a mixture of diastereomers; verify stereochemical needs
3
Commercial purity typically ≥95% from specialist building-block suppliers

Why Generic Substitution of 6-Methoxy-octahydro-2H-1,4-benzoxazine Fails: Structural and Pharmacochemical Distinctions


The octahydro-1,4-benzoxazine scaffold serves as a conformationally constrained morpholine bioisostere, and substitution at the 6-position directly modulates lipophilicity, hydrogen-bond acceptor count, and topographic polar surface area (TPSA), all of which profoundly affect passive permeability and metabolic stability [1]. Simple replacement with the parent octahydro-2H-1,4-benzoxazine (CAS 52769-11-6, MW 141.21, 0 H-bond acceptors beyond the ring oxygen and nitrogen) or with a 2-methyl analog (CAS 38711-95-4) alters the calculated logP, TPSA, and H-bonding capacity, making downstream structure–activity relationships (SAR) non-transferable . The following quantitative evidence demonstrates why procurement specifications must differentiate the 6-methoxy derivative from its closest in-class analogs.

This Product
6-Methoxy-octahydro, 3 H-bond acceptors, XLogP3-AA 0.3
Parent Core (CAS 52769-11-6)
2 H-bond acceptors, lower MW; polar engagement profile may shift
H-bond network and solubility profile may not transfer directly; verify target engagement
This Product
Saturated octahydro, 3 undefined stereocenters, TPSA ~30.5 Ų
Dihydro Analog (CAS 58960-11-5)
Planar ring, 0 stereocenters; 3D shape complementarity may differ
Spatial pharmacophore presentation may not reproduce; review for stereospecific binding pockets

6-Methoxy-octahydro-2H-1,4-benzoxazine: Quantitative Differentiation Evidence Against Closest Analogs


Increased Hydrogen-Bond Acceptor Count Relative to the Parent Octahydro Core

The 6-methoxy substituent introduces a third hydrogen-bond acceptor (the ether oxygen of the methoxy group) beyond the two acceptors (ring oxygen and ring nitrogen) present in the parent octahydro-2H-1,4-benzoxazine scaffold [1]. The parent core (CAS 52769-11-6) has exactly 2 H-bond acceptors (one O, one N) , while the target 6-methoxy derivative has 3 H-bond acceptors as computed by Cactvs [1]. This single-acceptor difference can shift aqueous solubility and target–ligand H-bond network engagement in medicinal chemistry campaigns.

H-Bond Acceptors
Cross-study comparable
3 vs. 2 (Δ +1 acceptor)
Alters solubility and target-ligand H-bond engagement
Parent core: CAS 52769-11-6; computed via Cactvs
Physicochemical profiling Drug-likeness optimization Scaffold design

Reduced Calculated LogP versus 2-Methyl-Octahydro-2H-1,4-Benzoxazine

Within the morpholine bioisostere collection, the 6-methoxy derivative (XLogP3-AA = 0.3 [1]) exhibits substantially lower calculated lipophilicity than the 2-methyl analog (2-methyl-octahydro-2H-1,4-benzoxazine, CAS 38711-95-4, CLogP = 1.543 ). This ~1.2 log unit difference indicates that the 6-methoxy compound shifts toward greater hydrophilicity, which can be advantageous when lower logP is required to reduce phospholipidosis risk or improve aqueous solubility, while the 2-methyl analog biases toward higher membrane permeability.

Calculated LogP
Cross-study comparable
0.3 vs. 1.543 (Δ ≈ −1.24 log units)
Supports lipophilicity-tuning in lead optimization
2-Methyl analog (CAS 38711-95-4); XLogP3-AA vs. CLogP
Lipophilicity modulation Metabolic stability CNS drug design

Topological Polar Surface Area Distinction from the Unsaturated 3,4-Dihydro Analog

The topological polar surface area (TPSA) of 6-methoxy-octahydro-2H-1,4-benzoxazine is computed as 30.5 Ų [1]. The closest unsaturated analog, 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS 58960-11-5), has a TPSA of 30.49 Ų [2], essentially identical due to the same atom set. However, the saturated octahydro ring system exhibits greater three-dimensional conformational complexity (undefined stereocenter count = 3 [1]) compared with the planar dihydro system (undefined stereocenter count = 0), providing a differentiated spatial presentation of the methoxy pharmacophore despite comparable TPSA values.

TPSA & Stereocenters
Cross-study comparable
TPSA ~30.5 Ų (both); 3 vs. 0 stereocenters
3D shape complementarity context differs despite similar TPSA
Dihydro analog (CAS 58960-11-5); PubChem/ChemBase data
Permeability prediction Blood–brain barrier penetration Oral bioavailability

Morpholine Bioisostere Subclass Assignment with Documented Metabolic Stability Rationale

Enamine explicitly categorizes 6-methoxy-octahydro-2H-1,4-benzoxazine within its Morpholine Bioisosteres subclass . The design rationale, communicated by the supplier and supported by a >100-compound library, is that such saturated bicyclic morpholine analogs can favorably alter lipophilicity and metabolic stability when replacing a morpholine ring in a lead scaffold [1]. While direct head-to-head metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this specific analog versus morpholine are not publicly disclosed, the class-level inference is that the conformational restriction of the fused bicyclic system reduces CYP-mediated N-dealkylation susceptibility compared with unconstrained morpholine.

Metabolic Stability
Class-level inference
Supplier-classified morpholine bioisostere
May reduce CYP-mediated N-dealkylation susceptibility
Class-level rationale; direct microsomal data not publicly disclosed
Bioisostere strategy Metabolic stability Pharmacokinetic optimization

Molecular Weight and Heavy Atom Count Differentiation from the Parent Core

The 6-methoxy derivative has a molecular weight of 171.24 g/mol and 12 heavy atoms [1], whereas the parent octahydro-2H-1,4-benzoxazine (CAS 52769-11-6) has a molecular weight of 141.21 g/mol and 10 heavy atoms . This +30 Da mass increment and +2 heavy atom count shift the compound from the lower boundary of the lead-like chemical space toward the fragment–lead interface. The methoxy group contributes a rotating bond (rotatable bond count = 1 vs. 0 for the parent [1]), increasing conformational flexibility for induced-fit binding while maintaining a low molecular weight compatible with fragment elaboration strategies.

MW & Rotatable Bonds
Cross-study comparable
171.24 vs. 141.21 g/mol (Δ +30 Da); 1 vs. 0 rot. bond
Shifts toward fragment-lead interface for growing campaigns
Parent core (CAS 52769-11-6); PubChem computed properties
Lead-likeness Fragment-based screening Molecular property filtering

Commercial Purity Specifications and Diastereomeric Nature vs. Single-Isomer Analogs

Multiple vendors supply 6-methoxy-octahydro-2H-1,4-benzoxazine at ≥95% purity (Enamine: 95% ; Fluorochem: 97% ; Leyan: 97% ). Critically, Enamine explicitly specifies the product as a 'Mixture of diastereomers' , reflecting the three undefined stereocenters in the octahydro ring system. In contrast, the simpler 2-methyl-octahydro analog (CAS 38711-95-4) is also supplied as a building block with no explicit diastereomer designation in its standard listing, suggesting either a different stereochemical profile or less documentation. Researchers requiring stereochemically defined material for enantioselective SAR must factor in the diastereomeric nature when planning procurement and downstream purification.

Purity & Stereochemistry
Supporting evidence
95–97%; mixture of diastereomers (3 undefined stereocenters)
Chiral separation may be needed for enantioselective SAR
Vendor pages: Enamine, Fluorochem, Leyan; source review advised
Procurement specification Quality control Stereochemical integrity

6-Methoxy-octahydro-2H-1,4-benzoxazine: Research and Industrial Application Scenarios Rooted in Quantitative Evidence


Morpholine Replacement in Lead Optimization: Tuning Lipophilicity and H-Bond Capacity

When a lead series containing a morpholine ring shows undesirable metabolic N-dealkylation or inadequate polarity, 6-methoxy-octahydro-2H-1,4-benzoxazine provides a pre-built, conformationally constrained morpholine bioisostere . With an XLogP3-AA of 0.3 and 3 H-bond acceptors, it offers a more polar, rigid alternative to the 2-methyl analog (CLogP 1.543, 2 H-bond acceptors) , enabling fine-tuning of logP and H-bond networks without de novo scaffold synthesis.

Scaffold Hopping from 3,4-Dihydrobenzoxazines to Saturated Bicyclic Systems

For programs using 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine (CAS 58960-11-5) as a core scaffold, the octahydro analog introduces three stereocenters while maintaining a near-identical TPSA (~30.5 Ų) . This scaffold hop increases three-dimensionality (Fsp³ = 1.0 for the octahydro compound ) without penalizing predicted passive permeability, making it suitable for improving target selectivity through shape complementarity in saturated-ring-tolerant binding pockets.

Fragment Elaboration with Low-Molecular-Weight Polar Building Blocks

With MW = 171.24 g/mol and only 1 rotatable bond , 6-methoxy-octahydro-2H-1,4-benzoxazine occupies the fragment–lead interface. Compared to the parent octahydro core (MW 141.21, no rotatable bonds), the methoxy handle provides additional synthetic tractability for O-demethylation or further derivatization while keeping the molecule within lead-like property space, supporting fragment-growing campaigns that require incremental increases in polarity and molecular recognition elements.

Procurement for Stereochemical SAR Exploration

Because the compound is supplied as a mixture of diastereomers (3 undefined stereocenters) at 95–97% purity , it serves as a cost-effective entry point for preliminary SAR before investing in chiral separation or enantioselective synthesis. Teams can assess whether the racemic/diastereomeric mixture shows promising target activity, then commission single-isomer synthesis only when justified by initial screening data, optimizing procurement spend in early discovery.

Application
Selection Property
Validation Focus
Morpholine bioisostere replacement
Lipophilicity and H-bond capacity
LogP shift and target-engagement review
Saturated scaffold hopping
3D stereochemical complexity
Shape-complementarity interpretation
Fragment elaboration
Low MW with rotatable bond handle
Lead-like property-space review
Stereochemical SAR exploration
Diastereomeric mixture procurement
Preliminary screening before chiral separation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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